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For Immediate Release

Suzhou, China – December 6, 2025 – This technical guide provides an in-depth analysis of the

selectivity profile of HPG1860, a novel, non-bile acid Farnesoid X Receptor (FXR) agonist

currently in clinical development. This document is intended for researchers, scientists, and

drug development professionals interested in the specific binding characteristics of HPG1860
against a panel of other nuclear receptors.

HPG1860 has been identified as a potent and highly selective full FXR agonist.[1] Its high

selectivity is a key attribute, potentially minimizing off-target effects and contributing to a more

favorable safety profile in clinical applications. This guide summarizes the quantitative data

from selectivity assays, details the experimental methodologies employed, and provides visual

representations of the relevant biological pathways and experimental workflows.

Quantitative Selectivity Profile of HPG1860
The selectivity of HPG1860 was evaluated against a panel of 13 other nuclear receptors using

a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The results,

summarized in Table 1, demonstrate that HPG1860 is highly selective for FXR, showing

minimal to no activity against other nuclear receptors at a concentration of 10 μM.
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Nuclear Receptor % Activation at 10 μM IC50 (μM)

FXR (Target) EC50 = 0.016 μM N/A

LXRα <10% >10

LXRβ <10% >10

PPARα <10% >10

PPARδ <10% >10

PPARγ <10% >10

RXRα <10% >10

TRβ <10% >10

VDR <10% >10

GR <10% >10

PR <10% >10

AR <10% >10

ERα <10% >10

Table 1: Selectivity profile of

HPG1860 against a panel of

nuclear receptors. Data

derived from supplementary

information of Mo, C. et al. J

Med Chem 2023, 66(14),

9363-9375.

Experimental Protocols
The following section details the methodology used to determine the selectivity profile of

HPG1860.

Nuclear Receptor Selectivity Assay
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A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assay was

utilized to assess the activity of HPG1860 against a panel of nuclear receptors.

Principle:

This competitive binding assay measures the ability of a test compound to displace a

fluorescently labeled ligand (tracer) from the ligand-binding domain (LBD) of a nuclear receptor.

The LBD is tagged with Glutathione S-transferase (GST), which is then recognized by a

Terbium (Tb)-labeled anti-GST antibody (donor fluorophore). When the fluorescent tracer

(acceptor fluorophore) is bound to the LBD, excitation of the terbium donor results in energy

transfer to the acceptor, producing a FRET signal. A test compound that binds to the LBD will

displace the tracer, leading to a decrease in the FRET signal.

Materials:

GST-tagged nuclear receptor LBDs (FXR, LXRα, LXRβ, PPARα, PPARδ, PPARγ, RXRα,

TRβ, VDR, GR, PR, AR, ERα)

Terbium-labeled anti-GST antibody

Fluorescently labeled ligand (tracer) specific for each nuclear receptor

HPG1860

Assay buffer

384-well microplates

Procedure:

HPG1860 was serially diluted to various concentrations.

The test compound dilutions were incubated with the respective GST-tagged nuclear

receptor LBD in the assay buffer in 384-well microplates.

A pre-mixed solution of the Tb-labeled anti-GST antibody and the corresponding fluorescent

tracer was added to each well.
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The plates were incubated at room temperature to allow the binding reaction to reach

equilibrium.

The TR-FRET signal was measured using a plate reader capable of time-resolved

fluorescence detection, with excitation at approximately 340 nm and emission detection at

the wavelengths corresponding to the donor (Terbium) and acceptor (tracer) fluorophores.

Data Analysis:

The raw fluorescence intensity data was used to calculate the TR-FRET ratio (acceptor

emission / donor emission). The percentage of inhibition or activation was determined relative

to control wells (containing either a known agonist/antagonist or DMSO). For inhibitory

compounds, IC50 values were calculated by fitting the concentration-response data to a four-

parameter logistic equation. For agonists, EC50 values were determined. For the selectivity

panel, the percent activation at a fixed concentration (10 μM) was reported for non-target

receptors.

Visualizations
Farnesoid X Receptor (FXR) Signaling Pathway
The following diagram illustrates the canonical signaling pathway of FXR. Upon activation by a

ligand such as HPG1860, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This

complex then binds to FXR response elements (FXREs) in the promoter regions of target

genes, modulating their transcription.
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Click to download full resolution via product page

FXR Signaling Pathway Activation by HPG1860.

Experimental Workflow for TR-FRET Selectivity Assay
The diagram below outlines the key steps in the TR-FRET based experimental workflow used

to determine the selectivity of HPG1860.
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TR-FRET Assay Workflow for HPG1860 Selectivity Profiling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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